molecular formula C12H16F3NO2 B6232999 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine CAS No. 2356152-35-5

5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B6232999
CAS No.: 2356152-35-5
M. Wt: 263.26 g/mol
InChI Key: POXYALXBDMEWAR-UHFFFAOYSA-N
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Description

5-(2,2-Diethoxyethyl)-2-(trifluoromethyl)pyridine is a sophisticated chemical intermediate designed for advanced research and development, particularly in the discovery of novel agrochemicals and pharmaceuticals. This compound synergistically combines a pyridine ring, a key scaffold in bioactive molecules, with a trifluoromethyl group and a diethoxyethyl side chain. The trifluoromethylpyridine (TFMP) motif is a cornerstone in modern crop protection, featured in over 20 commercial agrochemicals with ISO common names. Its efficacy stems from the unique properties of fluorine, which significantly influences a compound's conformation, metabolism, lipophilicity, and biomolecular affinity . The incorporation of a trifluoromethyl group is a well-established strategy to enhance biological activity, improve systemic movement in plants, and increase environmental stability . The 2,2-diethoxyethyl functional group is a versatile synthetic handle, often serving as a protected aldehyde or a flexible linker. This makes the compound exceptionally valuable for constructing more complex molecular architectures through further chemical transformations. Researchers can leverage this moiety to tether active ingredients or to fine-tune the physicochemical properties of lead compounds. The primary application of this reagent is in the synthesis of innovative active ingredients. Its structure is particularly promising for developing new herbicides, following the success of early TFMP-derived molecules like fluazifop-butyl , as well as for creating insecticides and fungicides. In the pharmaceutical sphere, TFMP derivatives are of significant interest, with numerous candidates in clinical trials. The presence of the TFMP moiety can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets . This compound is supplied strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2356152-35-5

Molecular Formula

C12H16F3NO2

Molecular Weight

263.26 g/mol

IUPAC Name

5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H16F3NO2/c1-3-17-11(18-4-2)7-9-5-6-10(16-8-9)12(13,14)15/h5-6,8,11H,3-4,7H2,1-2H3

InChI Key

POXYALXBDMEWAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CN=C(C=C1)C(F)(F)F)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for 5 2,2 Diethoxyethyl 2 Trifluoromethyl Pyridine

Chemo- and Regioselective Construction of the Pyridine (B92270) Core

The assembly of the 2,5-disubstituted pyridine skeleton is a critical step in the synthesis of the target molecule. Modern synthetic methods offer several powerful approaches to achieve this with high selectivity.

Cycloaddition Reactions and Their Application in Pyridine Ring Formation

Cycloaddition reactions represent a versatile strategy for the de novo synthesis of pyridine rings, often allowing for the direct incorporation of desired substituents. While classical methods like the Hantzsch pyridine synthesis exist, contemporary approaches offer greater control and broader substrate scope. For the synthesis of pyridines bearing a trifluoromethyl group, [2+2+2] cycloaddition reactions catalyzed by transition metals have emerged as a powerful tool. These reactions can assemble the pyridine ring from simple, acyclic precursors in a single step.

One plausible approach involves the cobalt-catalyzed [2+2+2] cycloaddition of a trifluoromethylated alkyne, a non-fluorinated alkyne, and a nitrile. This method allows for the construction of complex pyridine skeletons from readily available starting materials. The regioselectivity of such reactions is a key consideration, and the choice of catalyst and ligands can significantly influence the outcome.

Catalyst System Reactants Product Yield Reference
CoCl₂(phen)/ZnBr₂/ZnTrifluoromethylated diyne, Nitrileα-Trifluoromethylated pyridineExcellent
RhCl₃/diisopropylethylamineTrifluoromethylated diyne, NitrileMulti-substituted pyridine-

A significant advantage of this methodology is the potential for gram-scale preparation of trifluoromethylated pyridines. For instance, the reaction of p-bromobenzonitrile with a trifluoromethylated diyne in the presence of a cobalt catalyst system has been shown to produce the corresponding trifluoromethylated pyridine in high yield.

Transition-Metal-Catalyzed Annulation and Cross-Coupling Strategies for Substituted Pyridines

Transition-metal-catalyzed reactions are indispensable in modern organic synthesis for the construction of substituted pyridines. These methods can involve the formation of the pyridine ring itself (annulation) or the functionalization of a pre-existing pyridine core (cross-coupling).

Annulation strategies often provide access to highly substituted pyridines from simple acyclic precursors. For instance, cascade annulation reactions of isopropene derivatives can yield diverse substituted pyridines with high selectivity. These reactions can proceed under metal-free conditions, utilizing reagents like ammonium (B1175870) iodide as the nitrogen source.

For the functionalization of a pre-formed pyridine ring, cross-coupling reactions are particularly powerful. A key intermediate for the synthesis of 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine could be 5-halo-2-(trifluoromethyl)pyridine. This intermediate can then undergo a variety of cross-coupling reactions to introduce the desired C5 substituent. For example, a Negishi cross-coupling of a 5-pyridyl organozinc reagent with a suitable electrophile bearing the diethoxyethyl moiety could be envisioned. Similarly, Suzuki-Miyaura coupling of a 5-pyridyl boronic acid or ester is a viable option.

Reaction Type Catalyst Coupling Partners Product
Negishi CouplingPd₂(dba)₃/X-Phos2-Heterocyclic organozinc, Aryl chloride2-Aryl-substituted pyridine
Suzuki-Miyaura CouplingPd(PPh₃)₄Pyridyl boronic acid, Aryl halideAzabiaryl

Directed Metalation and Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This technique relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting organometallic species can then be trapped with a variety of electrophiles.

In the context of pyridine synthesis, DoM can be used to introduce substituents at specific positions. For example, a DMG at the 3-position of a pyridine ring can direct metalation to the 2- and/or 4-positions. While this is a powerful tool, the regioselectivity can be influenced by the nature of the DMG and the reaction conditions. O-pyridyl carbamates have been shown to be effective DMGs, allowing for regiospecific lithiation and subsequent functionalization. The use of milder bases, such as TMP-metal reagents (TMP = 2,2,6,6-tetramethylpiperidyl), can offer improved functional group tolerance.

For the synthesis of the target compound, one could envision a scenario where a pyridine ring with a suitable DMG at the 3-position is first functionalized at the 2-position with a trifluoromethyl group (or a precursor). Subsequent manipulation of the DMG and functionalization at the 5-position could then lead to the desired product.

Introduction of the Trifluoromethyl Group at the 2-Position of the Pyridine Ring

The introduction of a trifluoromethyl group onto a pyridine ring is a crucial transformation in the synthesis of the target molecule. This can be achieved through various methods, broadly categorized as electrophilic, nucleophilic, and radical trifluoromethylation.

Electrophilic Trifluoromethylation via Oxidative Coupling

Electrophilic trifluoromethylating reagents, such as Togni's reagents and Umemoto's reagents, are widely used to introduce the CF₃ group onto electron-rich aromatic and heteroaromatic systems. However, pyridine itself is an electron-deficient heterocycle, making direct electrophilic trifluoromethylation challenging. To overcome this, strategies that increase the nucleophilicity of the pyridine ring are often employed.

One such strategy involves the temporary dearomatization of the pyridine ring. For example, hydrosilylation of the pyridine can generate a more electron-rich enamine-like intermediate, which can then react with an electrophilic trifluoromethylating agent. Subsequent oxidation re-aromatizes the ring to afford the trifluoromethylated pyridine. This approach has been successfully used for the 3-position-selective trifluoromethylation of pyridines.

Light-promoted methods have also been developed for the trifluoromethylation of N-heteroarenes without the need for a photocatalyst or oxidant. These reactions can proceed through an electrophilic trifluoromethylation mechanism at the most nucleophilic site of the substrate.

Nucleophilic Trifluoromethylation and Reductive Processes

Nucleophilic trifluoromethylation is a common strategy for introducing the CF₃ group onto electron-deficient heterocycles like pyridine. This typically involves the reaction of a pyridine derivative with a nucleophilic trifluoromethyl source, such as the Ruppert-Prakash reagent (TMSCF₃) or trifluoromethyl anion equivalents.

For the introduction of a trifluoromethyl group at the 2-position, a common precursor is a 2-halopyridine. Nucleophilic aromatic substitution (SNA) with a trifluoromethyl source can then be employed. Transition-metal-catalyzed processes, such as copper-mediated trifluoromethylation of 2-iodopyridines, are also highly effective.

Another important industrial method for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) involves the halogen exchange of 2-chloro-5-(trichloromethyl)pyridine (B1585791) with hydrogen fluoride (B91410) or other fluorinating agents. The trichloromethyl precursor can be obtained through radical chlorination of 5-methyl-2-chloropyridine.

Method Precursor Reagents Product
Halogen Exchange2-Chloro-5-(trichloromethyl)pyridineHF2-Chloro-5-(trifluoromethyl)pyridine
Nucleophilic Substitution2-IodopyridineCuCF₃2-(Trifluoromethyl)pyridine (B1195222)

Reductive processes can also be employed. For instance, the reaction of pyridine N-oxides with trifluoroacetic anhydride (B1165640) can lead to the formation of trifluoromethylated pyridines. This reaction proceeds through an initial activation of the N-oxide followed by the introduction of the CF₃ group.

Radical Trifluoromethylation Pathways and Their Selectivity

The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring via radical pathways is a powerful synthetic tool. However, controlling the regioselectivity of this transformation is a significant challenge due to the high reactivity of the trifluoromethyl radical. researchgate.net Direct radical trifluoromethylation of unsubstituted pyridine often leads to a mixture of isomers, with substitution occurring at the C2, C3, and C4 positions. researchgate.net

To achieve the desired 2-trifluoromethylated pyridine core, several strategies have been developed to enhance regioselectivity. One common approach involves the use of pre-functionalized pyridine derivatives. For instance, starting with a pyridine ring bearing a directing group or a pre-existing substituent at a specific position can influence the site of trifluoromethylation.

Recent advancements in photocatalysis have provided milder and more selective methods for radical trifluoromethylation. researchgate.net These methods often utilize a photocatalyst that, upon irradiation with visible light, can generate a trifluoromethyl radical from a suitable precursor, such as triflyl chloride or Togni's reagent. chemistryviews.org The reaction conditions can be tuned to favor the formation of the desired isomer. For instance, the formation of an N-methylpyridinium iodide salt has been shown to be an effective strategy for the regioselective trifluoromethylation of pyridines, using trifluoroacetic acid as the CF₃ source in the presence of a silver carbonate catalyst. researchgate.net

Another approach to control regioselectivity involves the inclusion of the substrate in a supramolecular host, such as a cyclodextrin. This strategy can shield certain positions of the pyridine ring, directing the radical attack to a specific, exposed site. elsevierpure.com

Table 1: Comparison of Radical Trifluoromethylation Methods for Pyridines

MethodTrifluoromethyl SourceCatalyst/ConditionsSelectivity
Direct Radical ReactionVarious (e.g., CF₃I, (CF₃CO)₂O₂)Thermal or photochemical initiationLow regioselectivity
PhotocatalysisTriflyl chloride, Togni's reagentPhotocatalyst (e.g., Ru(bpy)₃²⁺), visible lightImproved regioselectivity
N-Oxide StrategyUmemoto's reagentActivation of N-oxideC2-selectivity
N-Methylpyridinium SaltTrifluoroacetic acidSilver carbonateHigh regioselectivity
Supramolecular CatalysisVariousCyclodextrinSubstrate-dependent regioselectivity

Strategic Installation of the 2,2-Diethoxyethyl Moiety at the 5-Position

Once the 2-(trifluoromethyl)pyridine core is established, the next crucial step is the introduction of the 2,2-diethoxyethyl side chain at the 5-position. This is typically achieved through carbon-carbon bond-forming reactions on a pre-halogenated pyridine derivative, such as 5-bromo- or 5-iodo-2-(trifluoromethyl)pyridine.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C bonds in the synthesis of functionalized pyridines.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. nih.govnih.gov To introduce the 2,2-diethoxyethyl moiety, a two-step approach can be envisioned. First, a Heck reaction between 5-halo-2-(trifluoromethyl)pyridine and ethyl vinyl ether would yield 5-(2-ethoxyvinyl)-2-(trifluoromethyl)pyridine. Subsequent functional group interconversion would then lead to the desired diethoxyethyl group. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in the Heck reaction of pyridine derivatives. nih.govnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction between a terminal alkyne and an aryl halide provides a versatile route to introduce a two-carbon unit. nih.govresearchgate.net For the synthesis of the target molecule, 5-halo-2-(trifluoromethyl)pyridine could be coupled with a protected acetylene, such as ethynyltrimethylsilane, followed by deprotection. The resulting 5-ethynyl-2-(trifluoromethyl)pyridine (B1526338) can then be further functionalized to the 2,2-diethoxyethyl group.

Negishi Coupling: The Negishi coupling reaction utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org This reaction is known for its high functional group tolerance. A direct approach would involve the coupling of 5-halo-2-(trifluoromethyl)pyridine with a pre-formed (2,2-diethoxyethyl)zinc halide reagent. The synthesis of such an organozinc reagent can be achieved from the corresponding 2-bromo-1,1-diethoxyethane. sigmaaldrich.comgoogle.comsigmaaldrich.comchemsynthesis.comnist.gov

Table 2: Overview of Cross-Coupling Reactions for Side Chain Installation

ReactionCoupling PartnersKey Reagents/CatalystsIntermediate Product
Heck5-halo-2-(trifluoromethyl)pyridine + Ethyl vinyl etherPd catalyst, phosphine (B1218219) ligand, base5-(2-ethoxyvinyl)-2-(trifluoromethyl)pyridine
Sonogashira5-halo-2-(trifluoromethyl)pyridine + Protected acetylenePd catalyst, Cu(I) co-catalyst, base5-ethynyl-2-(trifluoromethyl)pyridine
Negishi5-halo-2-(trifluoromethyl)pyridine + (2,2-diethoxyethyl)zinc halidePd or Ni catalyst, phosphine ligandThis compound

Following the introduction of a suitable two-carbon precursor at the 5-position, a functional group interconversion is necessary to form the 2,2-diethoxyethyl moiety.

If the Heck reaction with ethyl vinyl ether is employed, the resulting enol ether can be converted to the corresponding acetaldehyde (B116499) derivative via hydrolysis. Subsequent acetalization with ethanol (B145695) under acidic conditions would then yield the desired 2,2-diethoxyethyl group.

Alternatively, if the Sonogashira coupling is the chosen route, the terminal alkyne can be hydrated to form the corresponding methyl ketone. This ketone can then be subjected to a Baeyer-Villiger oxidation to yield an ester, which can be reduced to the corresponding aldehyde. Finally, acetalization with ethanol would provide the target side chain. A more direct approach from the alkyne would involve a hydroboration-oxidation sequence to yield the aldehyde, followed by acetalization.

The target molecule, this compound, does not possess a chiral center in its final structure. However, stereoselectivity can become a crucial aspect if any of the synthetic intermediates are chiral. For instance, if a synthetic route proceeds through an intermediate with a chiral center on the side chain, such as a secondary alcohol, then controlling the stereochemistry would be important.

Recent advancements have led to highly enantioselective methods for the synthesis of chiral pyridine derivatives. researchgate.netresearchgate.netacs.org These methods often employ chiral ligands in combination with transition metal catalysts to induce asymmetry. For example, copper-catalyzed asymmetric alkylation of alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand has been reported to provide access to a wide range of alkylated chiral pyridines with high enantioselectivity. researchgate.netresearchgate.netacs.org While not directly applicable to the final target molecule, such methodologies could be adapted to synthesize chiral precursors if a stereocenter were desired in the side chain.

Process Optimization and Sustainable Synthetic Approaches for this compound

The development of efficient and sustainable synthetic routes is a key consideration in modern chemical manufacturing. This involves optimizing reaction conditions, minimizing waste, and utilizing environmentally benign reagents and catalysts.

The efficiency of the palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst and ligand. For industrial-scale synthesis, high-turnover catalysts are desirable to minimize the amount of expensive palladium required. exlibrisgroup.comresearchgate.net Recent research has focused on the development of highly active palladium catalysts, including palladacycles and complexes with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. researchgate.netnih.govrsc.org These advanced catalysts can promote cross-coupling reactions with high efficiency and selectivity, even with less reactive aryl chlorides. nih.gov

Ligand design plays a critical role in controlling the reactivity and selectivity of the catalyst. For the selective functionalization of pyridines, ligands that can modulate the electronic and steric properties of the palladium center are essential. For instance, the use of specific phosphine ligands has been shown to control the regioselectivity of cross-coupling reactions on dihalopyridines. nih.gov The development of air- and moisture-stable palladium precatalysts also contributes to the practicality and sustainability of these processes.

In addition to catalyst development, process optimization involves a systematic study of reaction parameters such as temperature, solvent, base, and reaction time to maximize yield and minimize by-product formation. The use of flow chemistry can also offer significant advantages in terms of safety, scalability, and process control for the synthesis of functionalized heterocycles. beilstein-journals.org Furthermore, adopting green chemistry principles, such as the use of renewable starting materials, safer solvents, and catalytic instead of stoichiometric reagents, is crucial for developing sustainable synthetic routes. chemijournal.comfrontiersin.org

Green Chemistry Principles in the Synthesis of Trifluoromethylated Pyridines

The synthesis of complex molecules such as this compound is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. Trifluoromethylated pyridines are a critical structural motif in numerous agrochemical and pharmaceutical products, making the development of sustainable synthetic routes a significant focus of modern chemical research. researchgate.netresearchgate.netnih.gov The application of green chemistry principles addresses challenges such as the use of hazardous reagents, generation of waste, and high energy consumption often associated with traditional fluorination and heterocyclic synthesis methods.

Detailed Research Findings

Research into greener synthetic pathways for trifluoromethylated pyridines has yielded several promising methodologies that stand in contrast to conventional processes, which may involve harsh conditions like high temperatures (>300°C) and hazardous reagents. nih.gov

Electrochemical Synthesis: A notable advancement is the use of electrochemistry for direct C-H trifluoromethylation. For instance, the trifluoromethylation of 2-pyridones has been achieved using the Langlois reagent (sodium triflinate) as the CF3 source in an electrochemical approach. rsc.org This method is particularly advantageous as it operates under ambient conditions without the need for transition metals or external chemical oxidants. rsc.org A significant finding from this research is the enhancement observed under microfluidic flow conditions, which led to accelerated reaction rates, improved yields, and reduced energy consumption compared to batch processing. rsc.org

Catalyst and Solvent Innovation: Innovations in catalysis and the choice of solvents are central to greening the synthesis of pyridine derivatives. Research has demonstrated that certain synthetic processes can be designed for the recycling and reuse of reactants, which directly aligns with the principle of waste minimization. researchgate.net The development of metal-free photocatalytic systems for pyridine synthesis represents another significant step forward, avoiding the environmental and economic costs associated with heavy metal catalysts. researchgate.net

Furthermore, the choice of solvent has a profound impact on the environmental profile of a synthesis. Studies on related heterocyclic compounds have shown the successful use of green solvents. For example, the synthesis of N-[2-pyridinylmethylidene]aniline, a pyridine-based Schiff base, was achieved in high yields (up to 95.2%) using an ethanol-water solvent system at ambient temperature, a significant improvement over conventional methods requiring reflux and yielding only 54.4%. ijiras.com The use of microwave irradiation is another energy-efficient technique that can accelerate reactions in greener solvents. ijiras.com

Renewable Feedstocks: A forward-looking green chemistry approach involves the use of renewable feedstocks derived from biomass. The synthesis of pyridines and piperidines from furfural (B47365), a platform chemical derived from lignocellulose, has been successfully demonstrated. nih.gov Using a surface single-atom alloy Ru1CoNP catalyst, furfural can be converted to piperidine (B6355638) in high yields (up to 93%) under mild conditions in a one-pot amination process. nih.gov This strategy showcases a pathway to produce valuable N-heterocycles from non-fossil resources, representing a paradigm shift in sustainable chemical manufacturing. nih.gov

The following table summarizes a comparison between conventional and greener synthetic approaches applicable to the formation of trifluoromethylated pyridines.

FeatureConventional Method ExampleGreen Chemistry Approach ExampleEnvironmental/Efficiency Benefit
Energy Source Thermal Reflux (High Temperature)Ambient Temperature / Microwave / Electrochemistry rsc.orgijiras.comReduced energy consumption and carbon footprint.
Solvents Dichloromethane, TolueneEthanol, Water, or solvent-free conditions ijiras.comReduced use of volatile organic compounds (VOCs), lower toxicity.
Catalysts Stoichiometric Reagents, Heavy MetalsRecyclable Catalysts, Metal-Free Photocatalysts, Biocatalysts researchgate.netMinimized toxic metal waste, increased process efficiency.
Reagents Harsh Oxidants/ReductantsElectrochemical potential, Langlois Reagent rsc.orgAvoidance of hazardous and corrosive chemicals, improved safety.
Feedstock Petroleum-based precursorsBiomass-derived furfural nih.govUse of renewable resources, reduced reliance on fossil fuels.
Waste Significant byproduct generationAtom-economical design, reactant recycling researchgate.netMinimized waste streams, improved resource efficiency.

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable, safer, and economically viable. The ongoing development in this field points towards a future where the chemical industry relies more heavily on processes that are in harmony with environmental stewardship.

Reaction Chemistry and Transformational Pathways of 5 2,2 Diethoxyethyl 2 Trifluoromethyl Pyridine

Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom is a primary center for reactivity in pyridine compounds. wikipedia.org However, in 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine, the presence of the trifluoromethyl group at the C-2 position significantly modulates this reactivity. The CF₃ group exerts a powerful electron-withdrawing inductive effect, which reduces the electron density throughout the aromatic ring and, most notably, on the nitrogen atom. nih.gov This diminished basicity and nucleophilicity influences a variety of reactions centered on the pyridine nitrogen.

Protonation, Alkylation, and N-Oxidation Reactions

Protonation: The electron-withdrawing nature of the trifluoromethyl group decreases the basicity of the pyridine nitrogen, making it a weaker base compared to unsubstituted pyridine. While it can still be protonated by strong acids to form pyridinium (B92312) salts, the equilibrium lies further toward the free base. pharmaguideline.com

Alkylation: The nitrogen atom can undergo alkylation with alkyl halides or other electrophilic alkylating agents to form quaternary pyridinium salts. This reaction, known as the Menschutkin reaction, proceeds via an Sₙ2 mechanism. nih.gov However, the reduced nucleophilicity of the nitrogen atom in this specific molecule means that more forcing conditions (e.g., higher temperatures, more reactive alkylating agents) may be required compared to un-substituted or electron-rich pyridines. wikipedia.org

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide using peracids, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgpharmaguideline.com For trifluoromethyl-substituted pyridines, this transformation can be more challenging due to the deactivated nitrogen center. Studies on related compounds have shown that while isomers of trifluoromethylpyridine can be N-oxidized with hydrogen peroxide in acetic acid, more deactivated systems like bis(trifluoromethyl)pyridine require stronger reagents, such as hydrogen peroxide in trifluoroacetic acid, to achieve the same transformation. jst.go.jp Oxidation of the nitrogen atom in this compound is significant as it can alter the reactivity of the ring, often facilitating subsequent functionalization at the C-2 and C-4 positions. researchgate.net

Table 1: Expected Reactivity of the Pyridine Nitrogen
ReactionReagentsExpected ProductNotes on Reactivity
ProtonationStrong acids (e.g., HCl, H₂SO₄)Pyridinium saltLower basicity than pyridine due to the -CF₃ group.
AlkylationAlkyl halides (e.g., CH₃I)N-Alkylpyridinium saltSlower reaction rate than pyridine; may require forcing conditions.
N-OxidationPeracids (e.g., H₂O₂, mCPBA)Pyridine N-oxideRequires stronger oxidizing conditions compared to pyridine. jst.go.jp

Coordination Chemistry of Pyridine Derivatives as Ligands

Pyridine and its derivatives are common ligands in coordination chemistry, binding to metal centers through the nitrogen lone pair. Trifluoromethyl-substituted pyridines are also effective ligands. They have been used to synthesize a variety of metal complexes, including those with zinc and lanthanide ions like Neodymium (Nd³⁺) and Europium (Eu³⁺). acs.orgrsc.orgrsc.org In these complexes, the pyridine derivative can act as a monodentate ligand. For instance, zinc complexes have been synthesized where a 5-(trifluoromethyl)pyridine-2-carboxylic acid ligand coordinates to the Zn(II) center in an N,O-chelated fashion. rsc.orgrsc.org Similarly, N-oxide derivatives of trifluoromethyl-pyridines have been shown to coordinate with lanthanide ions in a bidentate or tridentate fashion, depending on other functional groups present on the ligand. nih.govnih.gov By analogy, this compound is expected to form stable coordination complexes with a range of transition metals and lanthanides, acting as a neutral, monodentate ligand.

Chemical Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability. However, under specific conditions, it can undergo chemical transformations. Its strong electron-withdrawing character also profoundly influences the reactivity of the pyridine ring.

Defluorination and Fluorine Atom Exchange Reactions

The carbon-fluorine bond is exceptionally strong, making defluorination reactions challenging. Nevertheless, recent advances in photoredox catalysis have enabled the hydrodefluorination of trifluoromethylarenes, particularly those that are electron-deficient. acs.orgnih.gov These methods can replace a single fluorine atom with hydrogen to yield a difluoromethyl group or achieve exhaustive hydrodefluorination to produce a methyl group. acs.orgacs.org The mechanism typically involves the single-electron reduction of the trifluoromethylarene to form a radical anion, which then expels a fluoride (B91410) ion. acs.orgnih.gov This process, often using an organophotocatalyst and a hydrogen atom donor under visible light irradiation, is tolerant of various functional groups and could be applied to this compound to access its difluoromethyl and methyl analogues. acs.orgnewiridium.com

Table 2: Representative Conditions for Hydrodefluorination of Trifluoromethylarenes
TransformationCatalyst SystemHydrogen SourceConditionsReference
Ar-CF₃ → Ar-CF₂HOrganophotocatalyst (e.g., 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile)Hydrogen Atom Donor (e.g., 4-hydroxythiophenol)Blue light, basic conditions acs.orgnih.gov
Ar-CF₃ → Ar-CH₃Organophotocatalyst (e.g., 3-DPAFIPN)H₂O and DIPEABlue light, room temperature acs.org

Influence of the Trifluoromethyl Group on Aromatic Ring Reactivity

The trifluoromethyl group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature (Hammett constant σₚ = 0.54). nih.gov Coupled with the inherent electron deficiency of the pyridine ring, electrophilic substitution on this compound is highly unfavorable. wikipedia.org

Conversely, the CF₃ group strongly activates the ring toward nucleophilic aromatic substitution (SₙAr). libretexts.org In pyridine systems, nucleophilic attack typically occurs at the C-2 and C-4 positions (ortho and para to the nitrogen). The additional presence of the CF₃ group at C-2 further enhances the electrophilicity of the ring, particularly at positions ortho and para to it (C-3 and C-5). For an SₙAr reaction to occur, a suitable leaving group must be present on the ring. While this specific molecule lacks a leaving group, related compounds like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) readily undergo SₙAr, where nucleophiles displace the chloride. nih.govjst.go.jp This enhanced reactivity is crucial in the synthesis of many agrochemicals and pharmaceuticals. nih.govjst.go.jp

Selective Deprotection and Subsequent Reactivity of the 2,2-Diethoxyethyl Moiety

The 2,2-diethoxyethyl group is a diethyl acetal (B89532), which serves as a protecting group for an aldehyde functionality. This group is stable under neutral and basic conditions but can be selectively removed to unmask the aldehyde.

Deprotection is typically achieved by acid-catalyzed hydrolysis. A variety of methods exist for the chemoselective deprotection of acetals, which are useful for substrates containing other sensitive functional groups. nih.gov Reagents such as bismuth nitrate (B79036) pentahydrate or molecular iodine in acetone (B3395972) can effectively cleave acetals under mild, neutral conditions, leaving other groups like ethers and double bonds intact. organic-chemistry.orgnih.gov

Table 3: Conditions for Acetal Deprotection
Reagent/SystemSolventConditionsReference
Aqueous Acid (e.g., HCl, H₂SO₄)Water/Co-solventRoom temperature or gentle heatingGeneral Method
Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)DichloromethaneRoom temperature organic-chemistry.org
Iodine (I₂)AcetoneRoom temperature, neutral conditions nih.gov

Upon deprotection, the resulting aldehyde, 2-(trifluoromethyl)pyridine-5-carbaldehyde , is a versatile synthetic intermediate. It can undergo a wide range of classical aldehyde reactions:

Oxidation: It can be oxidized to the corresponding carboxylic acid, 5-carboxy-2-(trifluoromethyl)pyridine, using standard oxidizing agents like potassium permanganate (B83412) or chromic acid.

Reduction: It can be reduced to the primary alcohol, (2-(trifluoromethyl)pyridin-5-yl)methanol, using reducing agents such as sodium borohydride (B1222165).

Condensation Reactions: It can participate in condensation reactions with various nucleophiles. For example, it can undergo Wittig reactions to form alkenes or react with amines to form imines (Schiff bases).

This sequence of deprotection followed by functionalization of the resulting aldehyde provides a powerful pathway to a diverse array of more complex pyridine derivatives.

Advanced Analytical and Spectroscopic Techniques for Investigating the Structural and Electronic Properties of 5 2,2 Diethoxyethyl 2 Trifluoromethyl Pyridine

Application of High-Resolution Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignment

High-resolution, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine. A suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the molecule.

One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the different nuclei. For instance, the aromatic protons on the pyridine (B92270) ring are expected to show distinct chemical shifts and coupling patterns. The trifluoromethyl group, with its strong electron-withdrawing nature, would significantly influence the chemical shifts of adjacent nuclei.

To establish connectivity, two-dimensional NMR experiments are crucial. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton couplings within the diethoxyethyl side chain and the pyridine ring. The Heteronuclear Single Quantum Coherence (HSQC) spectrum is used to identify which protons are directly attached to which carbon atoms. columbia.educolumbia.edu Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide information about longer-range couplings (2-3 bonds), which is vital for connecting the diethoxyethyl substituent to the correct position on the pyridine ring and for confirming the relative positions of all substituents. columbia.educolumbia.edu

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Pyridine H-3 7.8 - 8.2 d ~8
Pyridine H-4 7.6 - 8.0 dd ~8, ~2
Pyridine H-6 8.5 - 8.8 d ~2
CH(OEt)₂ 4.5 - 4.8 t ~5
CH₂CH(OEt)₂ 2.8 - 3.1 d ~5
OCH₂CH₃ 3.4 - 3.7 q ~7

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C-2 (CF₃) 145 - 150 (q, J ≈ 35 Hz)
C-3 120 - 125
C-4 135 - 140
C-5 130 - 135
C-6 150 - 155
CF₃ 120 - 125 (q, J ≈ 275 Hz)
CH(OEt)₂ 100 - 105
CH₂CH(OEt)₂ 35 - 40
OCH₂CH₃ 60 - 65

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound and for gaining insights into its structure through fragmentation analysis. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion. Subsequent fragmentation of this ion in the mass spectrometer would produce a characteristic pattern of fragment ions. The analysis of these fragments helps to piece together the structure of the molecule. For example, common fragmentation pathways for this compound would likely involve the loss of ethoxy groups, the entire diethoxyethyl side chain, or cleavage of the pyridine ring. A detailed analysis of these fragmentation pathways provides corroborating evidence for the structure determined by NMR.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Predicted m/z Description
[M]+ Calculated for C₁₂H₁₆F₃NO₂ Molecular Ion
[M - OCH₂CH₃]+ Calculated for C₁₀H₁₁F₃NO Loss of an ethoxy group

Vibrational Spectroscopy (FTIR, Raman) for Probing Intermolecular Interactions and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study intermolecular interactions and conformational isomers.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group, C-N and C=C stretching vibrations of the pyridine ring, and C-O and C-H stretching and bending vibrations of the diethoxyethyl side chain. The positions and intensities of these bands can be influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding in the solid state or in solution.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FTIR. In particular, vibrations of non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the symmetric stretching vibrations of the pyridine ring and the C-C backbone would be expected to be prominent in the Raman spectrum. By comparing the experimental FTIR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, offering insights into the molecule's conformation and potential intermolecular interactions.

Table 4: Predicted Key Vibrational Frequencies

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H stretch (aromatic) 3050 - 3150 3050 - 3150
C-H stretch (aliphatic) 2850 - 3000 2850 - 3000
C=C, C=N stretch (pyridine) 1400 - 1600 1400 - 1600
C-F stretch (CF₃) 1100 - 1350 1100 - 1350

X-ray Diffraction Studies for Elucidating Solid-State Architecture and Supramolecular Assembly

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Furthermore, the crystal structure would reveal how the molecules pack in the solid state, providing insights into the supramolecular assembly. This includes the identification of any intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or π-π stacking, which govern the crystal packing. Understanding the supramolecular architecture is crucial for comprehending the physical properties of the material, such as its melting point, solubility, and crystal morphology. While no specific X-ray diffraction data for this compound is currently available in the public domain, studies on similar pyridine derivatives often reveal complex and interesting packing motifs.

Table 5: List of Compounds Mentioned

Compound Name
This compound

Computational Chemistry and Theoretical Investigations of 5 2,2 Diethoxyethyl 2 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular characteristics, from ground-state energy to reactivity indices.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine, DFT calculations would be employed to determine the energies of these frontier orbitals. The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.85Highest Occupied Molecular Orbital
LUMO-1.23Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.62Energy difference between HOMO and LUMO

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. scispace.com The EPS is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (usually blue) are electron-poor and prone to nucleophilic attack.

For this compound, the EPS map would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the diethoxyethyl group due to their high electronegativity. Conversely, positive potentials would be expected around the hydrogen atoms. This information is crucial for understanding non-covalent interactions such as hydrogen bonding. rsc.org

The Fukui function analysis for this compound would identify specific atoms or functional groups that are most likely to participate in chemical reactions. For instance, the nitrogen atom in the pyridine ring is expected to be a primary site for electrophilic attack.

Interactive Data Table: Calculated Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Chemical Potential (μ)-4.04
Chemical Hardness (η)2.81
Electrophilicity Index (ω)2.90

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. This technique allows for the exploration of the conformational landscape of flexible molecules like this compound and the study of its interactions with solvent molecules.

MD simulations would reveal the preferred conformations of the diethoxyethyl side chain and its rotational barriers. Furthermore, by simulating the molecule in a solvent box (e.g., water), one can investigate the formation and dynamics of the solvation shell, providing insights into its solubility and the influence of the solvent on its structure and reactivity.

Quantum Chemical Topology (QCT) and Bonding Analysis (e.g., Atoms in Molecules (AIM) Theory)

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the topology of scalar fields derived from quantum mechanics, such as the electron density. sciencesconf.org The Quantum Theory of Atoms in Molecules (QTAIM), a prominent QCT method, partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms and chemical bonds. nih.gov

An AIM analysis of this compound would characterize the nature of its chemical bonds by analyzing the properties of the bond critical points (BCPs). This includes determining the bond order and the degree of covalent or ionic character. Such an analysis can provide a deeper understanding of the electronic structure and stability of the molecule.

In Silico Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition state structures. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, providing detailed insights into the reaction kinetics and thermodynamics.

For this compound, theoretical methods could be used to investigate various potential reactions, such as nucleophilic substitution on the pyridine ring or reactions involving the side chain. The calculated activation energies would help in predicting the feasibility and rate of these reactions under different conditions. nih.gov

The Versatility of this compound in Synthetic Chemistry Remains Largely Undocumented in Public Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the specific applications of the chemical compound This compound . This scarcity of information prevents a detailed analysis of its role as a versatile synthetic building block within the framework of the requested topics.

The compound, identified with the CAS Number 2356152-35-5, is available from various commercial chemical suppliers, suggesting its use as a potential intermediate or building block in chemical synthesis. However, its specific utility in the construction of complex heterocyclic frameworks, the development of advanced organic materials, or its application in strategic cascade and domino reactions is not detailed in accessible peer-reviewed journals, patents, or academic publications.

Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline focusing on:

The construction of fused or bridged pyridine systems derived from this specific compound.

Its incorporation into functional polymer backbones or its application in supramolecular chemistry and self-assembly , such as a ligand in Metal-Organic Frameworks (MOFs).

Its role as a strategic intermediate in cascade and domino reaction sequences .

While the trifluoromethylpyridine moiety is a well-established pharmacophore and functional group in materials science, and the diethoxyethyl group can serve as a masked aldehyde, the specific combination and substitution pattern in this compound has not been the subject of detailed public research according to available records.

Therefore, the creation of an in-depth article with detailed research findings and data tables on this particular compound's synthetic applications is not feasible at this time. Further research and publication in the field would be necessary to elaborate on its potential as a versatile synthetic tool.

Utilization of 5 2,2 Diethoxyethyl 2 Trifluoromethyl Pyridine As a Versatile Synthetic Building Block

Design and Synthesis of Photo- and Electro-Active Organic Molecules

The strategic incorporation of the 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine scaffold into larger π-conjugated systems is a key approach for the development of novel photo- and electro-active organic molecules. The trifluoromethyl group, being strongly electron-withdrawing, and the pyridine (B92270) ring, an electron-deficient aromatic system, make this building block particularly valuable for creating molecules with tailored electronic properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

A primary synthetic route involves the initial deprotection of the diethyl acetal (B89532) group in this compound to unmask the reactive aldehyde functionality, yielding 5-formyl-2-(trifluoromethyl)pyridine. This aldehyde serves as a crucial electrophilic partner in various carbon-carbon bond-forming reactions to extend the conjugation and construct the desired photo- or electro-active framework.

Synthesis of a Stilbene (B7821643) Derivative:

One effective method to create a photo-active molecule is through the synthesis of a stilbene derivative via a Wittig or Horner-Wadsworth-Emmons reaction. These reactions are powerful tools for the formation of alkenes from carbonyl compounds. For instance, 5-formyl-2-(trifluoromethyl)pyridine can be reacted with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion bearing a complementary aromatic or heteroaromatic group.

A representative synthesis of a stilbene-like molecule is depicted below. In this example, a triphenylphosphine (B44618) ylide derived from a substituted benzyl (B1604629) halide is reacted with 5-formyl-2-(trifluoromethyl)pyridine. The resulting molecule possesses an extended π-system, which is a prerequisite for photo-activity.

Scheme 1: Synthesis of a Stilbene Derivative via Wittig Reaction

The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate which then collapses to form the alkene and triphenylphosphine oxide. The choice of the substituent (R) on the benzyl ring allows for the fine-tuning of the electronic and photophysical properties of the final molecule.

Photophysical Properties:

The synthesized stilbene derivatives are expected to exhibit interesting photophysical properties, including absorption and emission in the UV-visible region. The extent of conjugation, the nature of the substituent (R), and the electronic character of the trifluoromethylpyridine moiety all influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby dictating the absorption and emission wavelengths.

The trifluoromethyl group generally leads to a bathochromic (red) shift in the absorption and emission spectra due to its ability to lower the LUMO energy level. The photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process, is also a critical parameter.

Table 1: Representative Photophysical Data for a Synthesized Stilbene Derivative

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)
Stilbene Derivative 1 (R = OCH3)Toluene365430650.45
Stilbene Derivative 1 (R = OCH3)Acetonitrile370455850.32
Stilbene Derivative 2 (R = NO2)Toluene3805101300.15
Stilbene Derivative 2 (R = NO2)Acetonitrile3885451570.08

Electrochemical Properties:

The electro-active nature of these molecules can be investigated using techniques such as cyclic voltammetry. The reduction and oxidation potentials provide information about the HOMO and LUMO energy levels and the electrochemical stability of the compound. The electron-withdrawing trifluoromethyl group is expected to make the molecule easier to reduce (lower LUMO) and more difficult to oxidize (lower HOMO). These properties are crucial for designing materials for use in electronic devices where charge injection and transport are key processes.

Table 2: Representative Electrochemical Data for a Synthesized Stilbene Derivative

CompoundSolventOnset Oxidation Potential (Eox, V vs. Fc/Fc+)Onset Reduction Potential (Ered, V vs. Fc/Fc+)HOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
Stilbene Derivative 1 (R = OCH3)Dichloromethane0.85-1.95-5.65-2.852.80
Stilbene Derivative 2 (R = NO2)Dichloromethane1.10-1.70-5.90-3.102.80

The data presented in the tables are representative and intended to illustrate the expected trends in the photophysical and electrochemical properties of molecules synthesized using this compound as a versatile building block. The actual values would be determined experimentally for each specific synthesized compound. Through judicious selection of reaction partners and synthetic methodologies, a wide array of photo- and electro-active materials with tailored properties can be accessed from this valuable synthetic intermediate.

Synthesis and Investigation of Analogues and Derivatives of 5 2,2 Diethoxyethyl 2 Trifluoromethyl Pyridine

Systematic Modification of the Trifluoromethyl Group

The trifluoromethyl group significantly influences a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.net Altering this group provides a direct route to fine-tuning these properties. This can be achieved by replacing the CF3 group with other fluoroalkyl moieties or by systematically exchanging fluorine atoms for hydrogen.

Introduction of Other Perfluoroalkyl and Fluoroalkyl Moieties

Replacing the trifluoromethyl group with longer perfluoroalkyl chains (e.g., pentafluoroethyl, heptafluoropropyl) or other fluoroalkyl groups can further modulate the electronic and steric properties of the molecule. One of the primary methods for constructing such pyridine (B92270) rings is through transition-metal-catalyzed [2+2+2] cycloaddition reactions. bohrium.com This approach involves the condensation of diynes containing the desired perfluoroalkyl group with appropriate nitriles. While this method builds the ring system from scratch, alternative strategies could involve cross-coupling reactions on a pre-functionalized pyridine ring, though this can be more challenging.

Table 1: Potential Perfluoroalkyl and Fluoroalkyl Analogues and Plausible Synthetic Strategies

Analogue Name Structure Plausible Synthetic Strategy
5-(2,2-Diethoxyethyl)-2-(pentafluoroethyl)pyridine Py-CH₂CH(OEt)₂ with C₂F₅ at position 2 Cobalt-catalyzed [2+2+2] cycloaddition of a C₂F₅-containing diyne with a suitable nitrile. bohrium.com
5-(2,2-Diethoxyethyl)-2-(heptafluoropropyl)pyridine Py-CH₂CH(OEt)₂ with C₃F₇ at position 2 [2+2+2] cycloaddition using a C₃F₇-substituted diyne. bohrium.com

Note: This table presents hypothetical analogues based on established synthetic methodologies for related compounds.

Hydrogen/Fluorine Exchange Analogues and Their Reactivity

The stepwise replacement of fluorine atoms with hydrogen to create difluoromethyl (CF2H) and monofluoromethyl (CH2F) analogues offers a subtle yet powerful way to alter molecular properties. The CF2H group, in particular, is of interest as it can act as a hydrogen bond donor, a characteristic not shared by the CF3 group. rsc.org This can introduce new potential interactions with biological targets. The monofluoromethyl group (CH2F) serves as a bioisosteric substitute for various functionalities and can enhance metabolic stability. nih.gov

The synthesis of these analogues can be achieved through direct C-H difluoromethylation or monofluoromethylation of the pyridine ring, often via radical-based mechanisms. nih.govnih.gov Recent advancements have enabled regioselective difluoromethylation at various positions on the pyridine ring by switching reaction conditions from basic to acidic, which alters the electronic nature of the substrate. nih.govresearchgate.net

Table 2: Comparison of Fluoroalkyl Groups on the Pyridine Ring

Group Electronic Effect Hydrogen Bonding Relative Metabolic Stability
Trifluoromethyl (-CF₃) Strongly electron-withdrawing Acceptor only Very High
Difluoromethyl (-CF₂H) Electron-withdrawing Donor and acceptor rsc.org Moderate to High

Diversification of the 2,2-Diethoxyethyl Side Chain

The 5-(2,2-diethoxyethyl) side chain contains a diethyl acetal (B89532), which serves as a protecting group for an acetaldehyde (B116499) moiety. chemistrysteps.com Modifying this part of the molecule can introduce a wide range of new functionalities and chemical handles for further derivatization.

Exploration of Alternative Protecting Groups for Carbonyl Functionality

While the diethyl acetal is effective, other protecting groups can offer different stability profiles and deprotection conditions. Cyclic acetals, formed from the reaction of the corresponding aldehyde with diols like ethylene (B1197577) glycol or 1,3-propanediol, are commonly used alternatives. researchgate.net These are typically more stable than acyclic acetals and are removed under acidic conditions. libretexts.org

Thioacetals, formed using dithiols such as ethane-1,2-dithiol, offer another layer of versatility. They are stable to both acidic and basic conditions but can be removed using specific reagents like Raney nickel, which also reduces the group to a CH2, or through oxidative cleavage. youtube.com The choice of protecting group is critical for multi-step syntheses where orthogonality is required.

Table 3: Alternative Protecting Groups for the Aldehyde Functionality

Protecting Group Reagents for Formation Key Features Deprotection Conditions
Diethyl Acetal Ethanol (B145695), Acid catalyst Stable to base Aqueous acid chemistrysteps.com
1,3-Dioxolane (Cyclic Acetal) Ethylene glycol, Acid catalyst Increased stability vs. acyclic Aqueous acid researchgate.net

Introduction of Diverse Carbonyl Precursors and Their Chemical Behavior

The deprotection of the acetal group on the 5-(2,2-diethoxyethyl) side chain yields the corresponding 2-(5-(2-oxoethyl)-2-(trifluoromethyl)phenyl)acetaldehyde. This aldehyde is a versatile precursor for a variety of other carbonyl-containing functionalities.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, (2-(trifluoromethyl)pyridin-5-yl)acetic acid, using standard oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4).

Reduction: Reduction of the aldehyde, for instance with sodium borohydride (B1222165) (NaBH4), would yield the corresponding primary alcohol, 2-(5-(2-hydroxyethyl)-2-(trifluoromethyl)phenyl)ethanol. acs.org

Carbonyl Additions: The aldehyde can undergo nucleophilic addition reactions. For example, reaction with Grignard reagents (R-MgBr) followed by oxidation would lead to the formation of ketones.

These transformations allow for the introduction of a diverse set of functional groups, each with its own characteristic chemical behavior, providing numerous avenues for creating new derivatives. The synthesis of pyridines from such carbonyl precursors is a well-established strategy in heterocyclic chemistry. clockss.orgmdpi.com

Positional Isomers and Substitution Pattern Variations of the Pyridine Core

The biological activity and physical properties of substituted pyridines are highly dependent on the relative positions of the substituents on the aromatic core. rsc.org Therefore, the synthesis of positional isomers of 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine is a critical area of investigation. This involves placing the trifluoromethyl and the diethoxyethyl groups at different positions on the pyridine ring.

Achieving regioselectivity in pyridine synthesis can be challenging. Classical methods like the Hantzsch or Kröhnke pyridine syntheses, which involve the condensation of carbonyl compounds, ammonia (B1221849), and other building blocks, can be adapted to control the substitution pattern. mdpi.comwikipedia.org More modern approaches, such as transition-metal-catalyzed cycloadditions or regioselective C-H functionalization, offer powerful tools for creating specific isomers. bohrium.comchemistryviews.org

For example, a 3-position-selective C-H trifluoromethylation has been developed that relies on the nucleophilic activation of the pyridine ring through hydrosilylation, followed by reaction with an electrophilic CF3 source. chemrxiv.org Similarly, direct fluorination of pyridine N-oxides can yield 2-fluoropyridines, which can then be further functionalized. acs.org By carefully choosing the starting materials and reaction pathways, it is possible to synthesize a range of isomers for structure-activity relationship studies.

Table 4: Potential Positional Isomers and Synthetic Considerations

Isomer IUPAC Name Synthetic Challenge Potential Synthetic Approach
2,3-isomer 3-(2,2-Diethoxyethyl)-2-(trifluoromethyl)pyridine Directing functionalization to the 3-position. Regioselective C-H functionalization or ring synthesis from tailored precursors. chemrxiv.org
2,4-isomer 4-(2,2-Diethoxyethyl)-2-(trifluoromethyl)pyridine Achieving 4-substitution over 2- or 6-. Utilizing pyridine N-oxide chemistry or specific condensation reactions. organic-chemistry.org

Synthesis and Comparative Electronic Properties of Isomeric Pyridines

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the substituted pyridine ring followed by modifications or the introduction of the key functional groups onto a pre-existing pyridine core. A common precursor for such syntheses is 2-chloro-5-(trifluoromethyl)pyridine (B1661970), which is readily prepared from 3-picoline through a series of chlorination and fluorination reactions. nih.govjst.go.jp

One plausible synthetic route to the target compound would involve the conversion of 2-chloro-5-methylpyridine (B98176) to 2-chloro-5-(chloromethyl)pyridine. chemicalbook.comgoogle.com This intermediate can then be used to introduce the diethoxyethyl group. For instance, reaction with a suitable nucleophile, such as the sodium salt of diethoxy-acetaldehyde, or a multi-step process involving conversion to a Grignard reagent followed by reaction with a suitable electrophile, could furnish the desired side chain. Subsequently, the 2-chloro substituent can be converted to the 2-trifluoromethyl group.

Alternatively, a building-block approach can be employed, where a trifluoromethyl-containing fragment is used to construct the pyridine ring. nih.gov For example, a condensation reaction involving a trifluoromethyl-substituted β-keto ester, an aldehyde, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297) could be utilized in a Hantzsch-type pyridine synthesis. masterorganicchemistry.com

The electronic properties of isomeric pyridines are significantly influenced by the position of the trifluoromethyl and diethoxyethyl substituents. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. organic-chemistry.org Its placement at the 2-position of the pyridine ring significantly decreases the electron density of the ring, particularly at the ortho and para positions (3, 4, and 6-positions). This electron deficiency makes the pyridine ring less susceptible to electrophilic attack and more prone to nucleophilic substitution, especially at the positions activated by the trifluoromethyl group.

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions are governed by the combined electronic and steric effects of its substituents. The potent electron-withdrawing nature of the 2-trifluoromethyl group renders the pyridine ring electron-deficient, which has several important consequences for its reactivity.

Firstly, the nitrogen atom in the pyridine ring is less basic compared to pyridine itself. This is due to the inductive pull of the trifluoromethyl group, which reduces the availability of the nitrogen's lone pair of electrons for protonation or coordination to Lewis acids.

Secondly, the electron-deficient ring is more susceptible to nucleophilic aromatic substitution (SNAr) reactions. Nucleophiles will preferentially attack the positions most activated by the electron-withdrawing group, which are typically the 4- and 6-positions relative to the nitrogen and ortho/para to the trifluoromethyl group. However, the presence of the 5-(2,2-diethoxyethyl) group can sterically hinder attack at the 6-position and electronically influence the regioselectivity of such reactions.

Thirdly, electrophilic aromatic substitution (EAS) reactions on this pyridine ring would be significantly disfavored due to the deactivating effect of the trifluoromethyl group. If an EAS reaction were to occur under forcing conditions, the directing effect of the substituents would need to be considered. The trifluoromethyl group is a meta-director, while the alkyl-based diethoxyethyl group is an ortho, para-director. The interplay of these directing effects would likely lead to a mixture of products, with substitution at the 3-position being a possibility.

The diethoxyethyl side chain itself also presents a site for chemical modification. The acetal functionality is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to yield the corresponding aldehyde, 2-(2-(trifluoromethyl)pyridin-5-yl)acetaldehyde. This aldehyde would be a versatile intermediate for further derivatization, for example, through Wittig reactions to form alkenes, or Grignard reactions to introduce further carbon-based substituents. organic-chemistry.orgmasterorganicchemistry.com

Heteroatom Modifications and Ring System Expansions/Contractions

Modifications to the core heterocyclic structure of this compound can lead to novel analogues with potentially altered biological activities or material properties.

Heteroatom Modifications:

One common heteroatom modification is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation can be achieved using oxidizing agents such as peroxy acids. The resulting N-oxide would exhibit significantly different electronic properties. The N-oxide group is a strong electron-donating group through resonance and can activate the 2- and 4-positions towards electrophilic attack, a reactivity pattern that is the opposite of the parent pyridine. This altered reactivity could be exploited for further functionalization of the ring.

Ring System Expansions/Contractions:

Future Perspectives and Emerging Research Avenues for Trifluoromethylated Pyridine Derivatives

Development of Novel Catalytic Systems for the Synthesis of Trifluoromethylated Heterocycles

The synthesis of trifluoromethylated pyridines has traditionally relied on methods such as the chlorine/fluorine exchange using trichloromethylpyridine or cyclocondensation reactions with a trifluoromethyl-containing building block. researchoutreach.orgnih.gov While effective, these methods can sometimes require harsh reaction conditions. Current and future research is focused on the development of more efficient, selective, and sustainable catalytic systems.

One promising area is the use of transition metal-based catalysts for simultaneous vapor-phase chlorination/fluorination at high temperatures. nih.gov Iron fluoride (B91410) is one such catalyst that has shown success. nih.gov Future developments may involve exploring other transition metals or novel catalyst supports to improve yield, selectivity, and catalyst longevity.

Furthermore, advancements in catalysis are enabling more direct and site-selective trifluoromethylation of the pyridine (B92270) ring. This includes the development of methods for meta-C-H functionalization, which has historically been a challenge. researchgate.net Researchers are exploring innovative strategies, such as redox-neutral dearomatization-rearomatization processes, to achieve highly regioselective trifluoromethylation at various positions on the pyridine ring. researchgate.net The development of practical and inexpensive reagents for these transformations is also a key focus. chemeurope.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The vast chemical space of possible trifluoromethylated pyridine derivatives presents both an opportunity and a challenge for discovering new molecules with desired properties. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity.

AI and ML algorithms can be trained on existing reaction data to predict the outcomes of novel synthetic routes, identify optimal reaction conditions, and even design new TFMP derivatives with specific biological activities. This computational approach can significantly accelerate the research and development process by prioritizing the most promising synthetic targets and reducing the need for extensive trial-and-error experimentation.

While the application of AI and ML in the specific area of trifluoromethylated pyridine synthesis is still in its early stages, its potential to revolutionize the field is significant. Future research will likely focus on developing more sophisticated models trained on larger and more diverse datasets to enhance their predictive accuracy and design capabilities.

Exploration of Sustainable and Renewable Feedstocks for Synthesis

The chemical industry is increasingly moving towards more sustainable practices, and the synthesis of trifluoromethylated pyridines is no exception. A key area of future research is the exploration of sustainable and renewable feedstocks to replace traditional petroleum-based starting materials.

Currently, many synthetic routes for TFMP derivatives start from picoline. nih.gov Researchers are investigating the potential of biomass-derived platform chemicals as alternative starting points. The development of biocatalytic methods, using enzymes to perform specific transformations, also holds promise for creating more environmentally friendly synthetic pathways.

The goal is to develop "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources, thereby making the production of these valuable compounds more sustainable in the long term.

Advanced Applications in Non-Biological Functional Materials and Devices

While the primary applications of trifluoromethylated pyridine derivatives have been in the life sciences, their unique electronic and physical properties make them attractive candidates for a range of non-biological functional materials and devices. jst.go.jpnih.gov The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the pyridine ring, leading to potential applications in:

Organic Electronics: TFMP derivatives could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) to tune their electronic characteristics and improve device performance.

Polymers and Advanced Materials: The incorporation of TFMP moieties into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Sensors: The unique interactions of the trifluoromethyl group and the pyridine nitrogen could be exploited in the design of highly sensitive and selective chemical sensors.

Research in this area is still nascent, but the exploration of TFMP derivatives for these advanced applications represents a significant and exciting future direction for the field.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution using fluorinated pyridine precursors. For example, sodium 5-(trifluoromethyl)pyridine-2-sulfinate derivatives undergo desulfinative cross-coupling with aryl halides under transition-metal-free conditions. Optimization involves adjusting solvent systems (e.g., 2-ethoxyethanol/water mixtures), temperature (e.g., 125°C), and stoichiometric ratios of ligands and metal catalysts (e.g., Pd or Ir) to improve yields . Silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 20/1) is typically used for purification .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Peaks corresponding to the trifluoromethyl group (δ ~120-125 ppm for 19F NMR) and diethoxyethyl substituents (δ ~1.2-1.4 ppm for CH3, δ ~3.5-4.0 ppm for CH2) are critical. Pyridine ring protons appear as distinct splitting patterns in aromatic regions .
  • High-resolution MALDI-MS : Molecular ion peaks ([M+H]+ or [M–PF6]– for cationic complexes) validate the molecular formula. For example, Ir(III) complexes derived from similar ligands show accurate mass matches within ±0.001 Da .

Q. What stability studies are essential for handling this compound in experimental workflows?

  • Methodology :

  • Thermal stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures. Pyridine derivatives with trifluoromethyl groups typically exhibit stability up to 200°C under inert atmospheres .
  • Hydrolytic stability : Expose the compound to aqueous buffers (pH 4–9) at 25–60°C and monitor degradation via HPLC. Fluorinated pyridines generally resist hydrolysis but may degrade under strongly acidic/basic conditions .

Advanced Research Questions

Q. How does the electronic nature of this compound influence its performance as a ligand in Ir(III) complexes for OLEDs?

  • Methodology :

  • Ligand design : The trifluoromethyl group increases electron-withdrawing effects, widening the HOMO-LUMO gap and blue-shifting emission. Compare photoluminescence quantum yields (PLQY) and Commission Internationale de l’Éclairage (CIE) coordinates of Ir(III) complexes with/without diethoxyethyl substituents .
  • Electrochemical analysis : Cyclic voltammetry (CV) measures oxidation/reduction potentials. For example, complexes with diethoxyethyl groups show shifted redox peaks due to altered electron density on the pyridine ring .

Q. What mechanistic insights explain the role of this compound in Pd-catalyzed C–H arylation reactions?

  • Methodology :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–H activation).
  • DFT calculations : Model transition states to elucidate how the diethoxyethyl group stabilizes Pd intermediates via steric or electronic effects. For example, bulky substituents may hinder oxidative addition but enhance migratory insertion .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Molecular docking : Simulate interactions with catalytic metal centers (e.g., Pd or Ir) to predict binding affinities.
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For instance, the trifluoromethyl group directs electrophilic attacks to the pyridine’s 4-position .

Data Contradictions and Resolution

Q. Discrepancies in reported luminescence efficiencies of Ir(III) complexes with this compound: How to resolve them?

  • Analysis : Variations in PLQY (e.g., 33.5% vs. 28%) may arise from differences in ancillary ligands (e.g., carbenes vs. bipyridines) or synthetic purity. Reproduce experiments using standardized protocols (e.g., degassed solvents, inert atmospheres) and validate via time-resolved photoluminescence (TRPL) to exclude oxygen quenching effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.